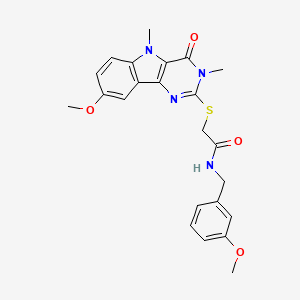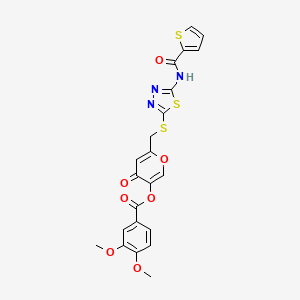
3-Chloro-5-fluorobenzoyl chloride
Vue d'ensemble
Description
3-Chloro-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluorobenzoyl chloride is 1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-5-fluorobenzoyl chloride is a liquid at room temperature . It has a molecular weight of 193 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Methodology : A study outlined a synthetic method for a compound closely related to 3-Chloro-5-fluorobenzoyl chloride, demonstrating practicality, high yield, and cost-effectiveness in its synthesis (Su Wei-ke, 2008).
- Molecular Stability and Structure : Research on molecular structures related to 3-Chloro-5-fluorobenzoyl chloride showed insights into the stability and electron delocalization, highlighting their reactivity and potential applications in various chemical reactions (M. Hobbs et al., 2010).
Industrial and Pharmaceutical Applications
- Intermediate for Antibiotics : The compound has been reviewed as an important intermediate in the production of ciprofloxacin, an antibiotic, with discussions on the synthetic process, environmental impact, and yield improvements (Bian Ming & Zhang Tianyong, 2007).
- Photoinduced Reactions : Studies on photoinduced reactions of compounds similar to 3-Chloro-5-fluorobenzoyl chloride in solid Ar have provided insights into their potential uses in photochemistry and material sciences (Nobuaki Tanaka et al., 2014).
Safety And Hazards
The safety data sheet for a related compound, 3-Chloro-5-fluorobenzyl bromide, indicates that it causes severe skin burns and eye damage . It is reasonable to assume that 3-Chloro-5-fluorobenzoyl chloride may have similar hazards, but specific safety data for this compound is not provided in the search results.
Propriétés
IUPAC Name |
3-chloro-5-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPZYVMGWYJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorobenzoyl chloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)


![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)
![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)
![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)